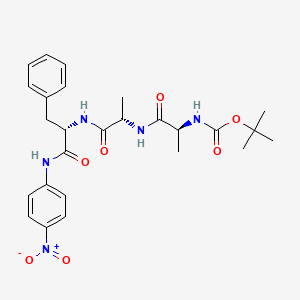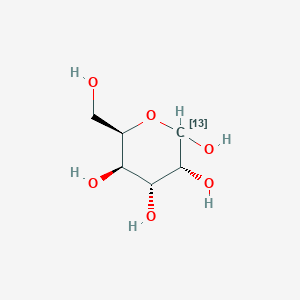
Boc-Ala-Ala-Phe-pNA
Übersicht
Beschreibung
It is commonly used in biochemical assays to study enzyme activity, particularly for enzymes like chymotrypsin and tripeptidyl peptidase I.
Wirkmechanismus
Mode of Action
The compound interacts with its target enzymes by fitting into their active sites, where it undergoes enzymatic cleavage . This interaction results in the release of p-nitroaniline, a yellow compound that can be detected spectrophotometrically, allowing for the measurement of enzyme activity .
Pharmacokinetics
Its optimal storage temperature is 2-8°C , suggesting that it may have stability issues at higher temperatures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ala-Ala-Phe-pNA involves multiple steps, starting from the individual amino acids. The general synthetic route includes:
Protection of Amino Groups: The amino groups of alanine and phenylalanine are protected using tert-butoxycarbonyl (Boc) groups.
Coupling Reactions: The protected amino acids are then coupled sequentially using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to form the peptide chain.
Attachment of p-Nitroaniline: The final step involves attaching the p-nitroaniline group to the peptide chain, forming this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Protected Amino Acids: Large quantities of Boc-protected amino acids are synthesized.
Automated Peptide Synthesis: Automated peptide synthesizers are used to couple the amino acids efficiently.
Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC) to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-Ala-Ala-Phe-pNA undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed by proteolytic enzymes, releasing p-nitroaniline.
Deprotection: The Boc groups can be removed under acidic conditions to yield the free peptide.
Common Reagents and Conditions
Hydrolysis: Enzymes like chymotrypsin are commonly used under physiological conditions (pH 7.4, 37°C).
Deprotection: Trifluoroacetic acid (TFA) is used to remove Boc groups under acidic conditions.
Major Products
Hydrolysis: Produces p-nitroaniline and the corresponding peptide fragments.
Deprotection: Produces the free peptide without the Boc protecting groups.
Wissenschaftliche Forschungsanwendungen
Boc-Ala-Ala-Phe-pNA is widely used in scientific research, including:
Enzyme Kinetics: Used as a substrate to study the kinetics of proteolytic enzymes like chymotrypsin.
Drug Development: Helps in screening potential inhibitors of proteolytic enzymes.
Biochemical Assays: Used in various assays to measure enzyme activity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ala-Ala-Phe-pNA: Similar substrate without the Boc protecting groups.
Boc-Ala-Ala-OH: A protected dipeptide without the p-nitroaniline group.
Uniqueness
Boc-Ala-Ala-Phe-pNA is unique due to its combination of Boc protection and the p-nitroaniline group, making it a versatile substrate for studying enzyme activity and inhibition .
Eigenschaften
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O7/c1-16(27-22(32)17(2)28-25(35)38-26(3,4)5)23(33)30-21(15-18-9-7-6-8-10-18)24(34)29-19-11-13-20(14-12-19)31(36)37/h6-14,16-17,21H,15H2,1-5H3,(H,27,32)(H,28,35)(H,29,34)(H,30,33)/t16-,17-,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRJPHPISGAFSU-FIKGOQFSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201121964 | |
| Record name | L-Phenylalaninamide, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-alanyl-N-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201121964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70968-20-6 | |
| Record name | L-Phenylalaninamide, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-alanyl-N-(4-nitrophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70968-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Phenylalaninamide, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-alanyl-N-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201121964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(1,4-Diazepan-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B3280136.png)

![(6-Bromo-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid](/img/structure/B3280148.png)

